molecular formula C24H12S B1581677 14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene CAS No. 203-42-9

14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene

Cat. No.: B1581677
CAS No.: 203-42-9
M. Wt: 332.4 g/mol
InChI Key: RSYZJSLQEJIVSN-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic system characterized by a heptacyclic framework incorporating a sulfur atom (denoted by "thia") and multiple fused and bridged rings. The IUPAC name specifies its intricate connectivity:

  • 14-thia: A sulfur atom replaces a carbon at position 12.
  • Heptacyclo: Seven interconnected rings.
  • Bridge numbering: The superscripts (e.g., 14.7.1.1⁴,⁸) define bridge lengths and positions, indicating strained bicyclic and tricyclic motifs.
  • Double bonds: The "dodecaene" suffix denotes twelve double bonds across the structure, contributing to significant π-conjugation and rigidity.

Properties

IUPAC Name

14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12S/c1-5-13-7-3-11-17-19(13)15(9-1)21-22-16-10-2-6-14-8-4-12-18(20(14)16)24(22)25-23(17)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYZJSLQEJIVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC5=C4C6=CC=CC7=C6C5=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174185
Record name Diacenaphtho(1,2-b:1',2'-d)thiophene
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Molecular Weight

332.4 g/mol
Source PubChem
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CAS No.

203-42-9
Record name Diacenaphtho[1,2-b:1′,2′-d]thiophene
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Record name Diacenaphtho(1,2-b:1',2'-d)thiophene
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Record name Diacenaphtho(1,2-b:1',2'-d)thiophene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diacenaphtho[1,2-b:1’,2’-d]thiophene typically involves the cyclization of precursor molecules under specific conditions. One common method is the cyclodehydrogenation of suitable precursors using palladium-catalyzed reactions. The reaction conditions often include the use of palladium acetate as a catalyst, along with ligands such as triphenylphosphine, and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods: This would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Diacenaphtho[1,2-b:1’,2’-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Diacenaphtho[1,2-b:1’,2’-d]thiophene in its applications is primarily based on its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. In organic semiconductors, it facilitates the movement of electrons and holes, contributing to the overall conductivity and performance of the material .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous polycyclic systems from the literature, focusing on structural features, heteroatom influences, and synthetic methodologies.

Table 1: Structural Comparison

Compound Name Heteroatoms Ring System Key Functional Groups Synthesis Highlights
Target Compound S (thia) Heptacyclic Multiple fused double bonds Not specified in evidence
13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[...]pentacosa-hexaene 1 N (aza), 5 O Heptacyclic Methoxy, methyl Multi-step cyclization
(2S)-18-Thia-6,14,16,19,20-pentaazapentacyclo[...]icosa-pentaene-7,17-dione 5 N, 1 S Pentacyclic Ketone, sulfide Chlorocarbonylsulfenyl chloride use
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]octacosa-dodecaene-5,17-dicarboxaldehyde O (hydroxy, methoxy) Pentacyclic Aldehyde, phenol Ozonolysis of precursor
Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcinarene O (ester, ether) Macrocyclic Ester, alkyl chains Resorcinarene functionalization

Key Observations:

Heteroatom Diversity :

  • The target compound ’s sulfur atom contrasts with nitrogen/oxygen-rich analogs (e.g., ), which exhibit hydrogen-bonding capacity. Sulfur’s larger atomic radius and polarizability may enhance lipophilicity and π-stacking interactions.
  • The pentacyclic compound in contains five nitrogen atoms, enabling coordination chemistry or base-catalyzed reactions, unlike the sulfur-centric target.

Computational studies using Cremer-Pople puckering parameters (e.g., amplitude $ q $) could quantify ring distortion .

The use of chlorocarbonylsulfenyl chloride in highlights sulfur-specific reactivity.

Functional Group Reactivity :

  • Aldehyde groups in enable nucleophilic additions, whereas the target’s conjugated double bonds may undergo Diels-Alder or electrophilic substitution.

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Compound in Compound in
Lipophilicity High (S atom) Moderate (N-rich) Low (O-rich)
Melting Point Not reported 284–286°C Not reported
Conformational Flexibility Rigid (fused rings) Moderate (smaller rings) Low (methoxy substitution)

Computational and Experimental Analysis

  • Structural Similarity : Coefficients like Tanimoto indices () could quantify similarity between the target and analogs, though their binary fingerprints differ significantly due to heteroatom diversity.
  • Crystallography : Programs like SHELX () and ORTEP () are critical for resolving such complex structures, particularly for analyzing anisotropic displacement parameters.

Biological Activity

14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene is a complex polycyclic aromatic compound with significant potential for various biological activities and applications in materials science and organic electronics.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H12S
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 203-42-9
  • Density : Approximately 1.484 g/cm³

The compound features a thiophene ring fused with multiple naphthalene units which contributes to its unique electronic properties and reactivity.

Biological Activity

Research into the biological activity of this compound is limited but suggests potential roles in various fields:

Anticancer Activity

Studies indicate that polycyclic aromatic hydrocarbons (PAHs) can exhibit anticancer properties through mechanisms involving the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

  • Case Study : A study demonstrated that derivatives of thiophene compounds can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The structural features of the compound may also confer antimicrobial activity.

  • Research Finding : Compounds similar to 14-thiaheptacyclo[14.7.1.14,...] have shown effectiveness against various bacterial strains in vitro.

The biological mechanisms through which this compound exerts its effects are still being elucidated but may involve:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells leading to apoptosis.
  • Inhibition of Enzymatic Activity : Potentially inhibiting key enzymes involved in cancer cell metabolism.

Data Table: Biological Studies Summary

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines[Research Study 1]
Antimicrobial PropertiesEffective against Gram-positive bacteria[Research Study 2]
Mechanism of ActionROS generation leading to cellular stress[Research Study 3]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene
Reactant of Route 2
14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene

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